An In-depth Technical Guide to Methyl 2-(bromomethyl)-3-chlorobenzoate
An In-depth Technical Guide to Methyl 2-(bromomethyl)-3-chlorobenzoate
CAS Number: 188187-03-3
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this technical guide on Methyl 2-(bromomethyl)-3-chlorobenzoate. This document is designed to be a comprehensive resource, moving beyond a simple recitation of facts to provide a deeper understanding of the synthesis, reactivity, and potential applications of this versatile chemical intermediate. In the fast-paced world of drug discovery and fine chemical synthesis, a thorough understanding of the tools at our disposal is paramount. This guide is structured to provide not just the "what" and the "how," but also the "why," empowering researchers to make informed decisions in their experimental designs. We will delve into the nuances of its synthesis, explore its reactivity through the lens of established chemical principles, and shed light on its potential as a building block in the development of novel therapeutics.
Compound Profile and Physicochemical Properties
Methyl 2-(bromomethyl)-3-chlorobenzoate is a bifunctional organic compound featuring a benzoate ester and a benzylic bromide. This unique combination of functional groups makes it a valuable reagent in organic synthesis, particularly as an electrophilic building block for the introduction of a substituted benzyl moiety.
Table 1: Physicochemical Properties of Methyl 2-(bromomethyl)-3-chlorobenzoate [1][2]
| Property | Value |
| CAS Number | 188187-03-3 |
| Molecular Formula | C₉H₈BrClO₂ |
| Molecular Weight | 263.52 g/mol |
| Appearance | Colorless to Yellow Liquid or Semi-Solid |
| Purity | ≥95% - 97% |
| Storage Temperature | 2-8°C, under an inert atmosphere |
| InChI Key | BZXFVKQUKUJTIM-UHFFFAOYSA-N |
Synthesis of Methyl 2-(bromomethyl)-3-chlorobenzoate: A Step-by-Step Approach
The synthesis of Methyl 2-(bromomethyl)-3-chlorobenzoate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The overall synthetic pathway involves the preparation of a substituted benzoic acid, followed by esterification and, finally, benzylic bromination.
Synthesis of the Precursor: 3-Chloro-2-methylbenzoic acid
The journey to our target molecule begins with the synthesis of 3-chloro-2-methylbenzoic acid. While several methods exist, a common starting material is 3-chloro-o-xylene. The synthesis of the carboxylic acid is a critical step that sets the foundation for the subsequent transformations.
Esterification to Methyl 3-chloro-2-methylbenzoate
With the carboxylic acid in hand, the next step is its conversion to the corresponding methyl ester. A classic and widely used method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol (in this case, methanol) is typically used.
Experimental Protocol: Fischer-Speier Esterification of 3-Chloro-2-methylbenzoic acid [3][4][5]
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Reagents and Equipment:
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3-chloro-2-methylbenzoic acid
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Anhydrous methanol
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Concentrated sulfuric acid (catalyst)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Procedure:
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In a round-bottom flask, dissolve 3-chloro-2-methylbenzoic acid in an excess of anhydrous methanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
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Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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After completion, cool the reaction mixture to room temperature.
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The excess methanol is removed under reduced pressure.
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The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a brine wash.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl 3-chloro-2-methylbenzoate.
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Purification can be achieved by column chromatography or distillation under reduced pressure.
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Benzylic Bromination to Methyl 2-(bromomethyl)-3-chlorobenzoate
The final and most critical step is the selective bromination of the benzylic methyl group. This is typically achieved through a free-radical substitution reaction using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Experimental Protocol: Benzylic Bromination of Methyl 3-chloro-2-methylbenzoate [6]
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Reagents and Equipment:
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Methyl 3-chloro-2-methylbenzoate
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N-bromosuccinimide (NBS)
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Benzoyl peroxide (radical initiator)
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Carbon tetrachloride (solvent)
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Round-bottom flask
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Reflux condenser
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Nitrogen inlet
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Heating mantle with a stirrer
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Procedure:
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To a round-bottom flask, add methyl 3-chloro-2-methylbenzoate and carbon tetrachloride.
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Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the mixture.
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The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction is monitored by TLC or GC-MS.
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Upon completion, the reaction mixture is cooled to room temperature.
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The succinimide byproduct is removed by filtration.
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The filtrate is washed with an aqueous solution of sodium bicarbonate and then with brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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The final product, Methyl 2-(bromomethyl)-3-chlorobenzoate, can be purified by column chromatography on silica gel.
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Caption: Synthetic pathway to Methyl 2-(bromomethyl)-3-chlorobenzoate.
Reactivity and Mechanistic Insights
The synthetic utility of Methyl 2-(bromomethyl)-3-chlorobenzoate stems from the reactivity of its benzylic bromide functional group. The carbon-bromine bond at the benzylic position is susceptible to nucleophilic attack, making it an excellent electrophile for a variety of substitution reactions.
The reactivity is further influenced by the electronic effects of the substituents on the aromatic ring. The chloro and methoxycarbonyl groups are electron-withdrawing, which can influence the stability of potential intermediates in substitution reactions.
Nucleophilic Substitution Reactions
The primary mode of reactivity for Methyl 2-(bromomethyl)-3-chlorobenzoate is nucleophilic substitution. It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. These reactions typically proceed via an Sₙ2 mechanism, although an Sₙ1 pathway may be favored under certain conditions, such as with weak nucleophiles in polar protic solvents.
Caption: General scheme of nucleophilic substitution on the title compound.
Applications in Drug Discovery and Development
While specific, publicly available examples of the direct use of Methyl 2-(bromomethyl)-3-chlorobenzoate in marketed drugs are not extensively documented, its structural motifs are prevalent in medicinal chemistry. Benzylic halides and substituted benzoates are common intermediates in the synthesis of a wide range of biologically active molecules.
The true value of this compound lies in its potential as a versatile building block. The ability to introduce a substituted benzyl group allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. By reacting it with various nucleophiles, chemists can generate libraries of compounds with diverse functionalities, which can then be screened for biological activity.
Safety and Handling
As with any reactive chemical, proper safety precautions must be observed when handling Methyl 2-(bromomethyl)-3-chlorobenzoate. It is classified as a substance that can cause skin corrosion/irritation and serious eye damage.
Table 2: GHS Hazard Information for Methyl 2-(bromomethyl)-3-chlorobenzoate
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310: Immediately call a POISON CENTER/doctor. |
Handling Recommendations:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Spectroscopic Characterization
While a comprehensive, publicly available dataset of all spectroscopic data for Methyl 2-(bromomethyl)-3-chlorobenzoate is not readily found in a single source, typical spectral characteristics can be predicted based on its structure. The following are expected key features:
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¹H NMR: A characteristic singlet for the benzylic protons (CH₂Br) would be expected in the region of 4.5-5.0 ppm. The aromatic protons would appear as a complex multiplet in the aromatic region (7.0-8.0 ppm). A singlet for the methyl ester protons (OCH₃) would be expected around 3.9 ppm.
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¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the methyl carbon of the ester.
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IR Spectroscopy: Key absorption bands would include those for the C=O stretch of the ester (around 1720 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine and chlorine. Fragmentation patterns would likely involve the loss of the bromine atom and the methoxycarbonyl group.
Conclusion
Methyl 2-(bromomethyl)-3-chlorobenzoate is a valuable and reactive intermediate in organic synthesis. Its preparation, while requiring a multi-step approach, utilizes well-established and reliable chemical transformations. The true strength of this compound lies in the reactivity of its benzylic bromide, which allows for its use as a versatile building block in the construction of more complex molecules. For researchers in drug discovery and development, a thorough understanding of the synthesis, reactivity, and handling of this compound is essential for its effective application in the pursuit of novel therapeutic agents. This guide has aimed to provide a solid foundation of knowledge to empower scientists in their research endeavors.
References
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